
((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane
Descripción general
Descripción
((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane: is a versatile chemical compound with the molecular formula C14H23BrO2Si and a molecular weight of 331.32 g/mol . This compound is primarily used in scientific research and has applications in various fields such as organic synthesis, medicinal chemistry, and materials science.
Mecanismo De Acción
Target of Action
The primary targets of ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane are molecules that can undergo nucleophilic substitution or free radical reactions . The bromo group (Br) in the compound can act as a leaving group, making the molecule a potential alkylating agent. Alkylating agents are used to introduce alkyl groups (chains of carbon and hydrogen atoms) onto other molecules.
Mode of Action
The compound interacts with its targets through two main mechanisms: nucleophilic substitution and free radical reactions . In nucleophilic substitution, the bromo group acts as a leaving group, allowing a nucleophile to replace it . In free radical reactions, the bromo group can leave as a radical, leading to the formation of a carbon-centered radical that can participate in further reactions .
Biochemical Pathways
The compound’s structure suggests it could be used in organic synthesis, particularly in reactions involving the introduction of alkyl groups. It could also be used in the synthesis of polymers,
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-methoxybenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-bromo-5-methoxybenzyl alcohol+tert-butyl(dimethyl)silyl chloride→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromo group in ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl(dimethyl)silyl (TBDMS) group can be removed under mild acidic or basic conditions, making it a useful protecting group in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are used for the removal of the TBDMS group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Deprotected Alcohol: Removal of the TBDMS group yields 2-bromo-5-methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Organic Synthesis:
Protecting Group Chemistry: The TBDMS group is commonly used as a protecting group for alcohols due to its stability and ease of removal.
Alkylating Agent: The bromo group can act as a leaving group, making the compound useful for introducing alkyl groups onto other molecules.
Medicinal Chemistry:
Biomolecule Conjugation: The compound can be used to attach various biomolecules, such as drugs or peptides, to other molecules or surfaces, facilitating targeted drug delivery and diagnostics.
Materials Science:
Polymer Synthesis: The TBDMS group can be used as a protecting group during polymer synthesis, allowing for controlled modification of the polymer structure.
Comparación Con Compuestos Similares
- (2-Bromo-5-methoxybenzyl)oxy(trimethyl)silane
- (2-Bromo-5-methoxybenzyl)oxy(tert-butyldiphenyl)silane
Comparison:
- Protecting Group Efficiency: The TBDMS group in ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane offers a balance between stability and ease of removal compared to other silyl protecting groups.
- Reactivity: The presence of the bromo group makes this compound a versatile intermediate for further functionalization, which may not be as pronounced in similar compounds.
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrO2Si/c1-14(2,3)18(5,6)17-10-11-9-12(16-4)7-8-13(11)15/h7-9H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKOUBOYIZXRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
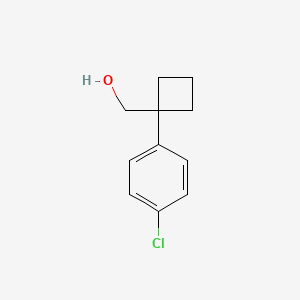
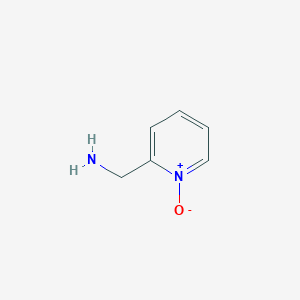
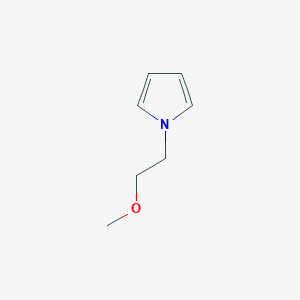
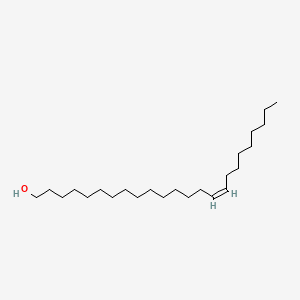
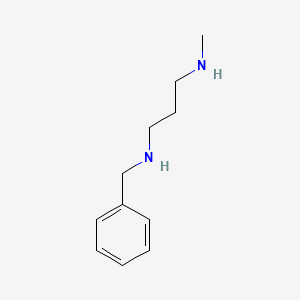


![1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol](/img/structure/B3142683.png)
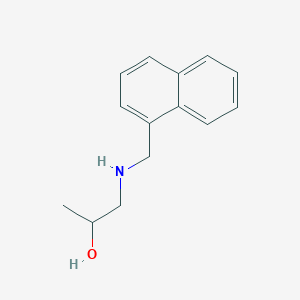
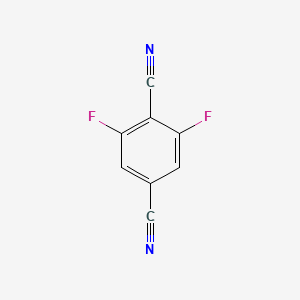

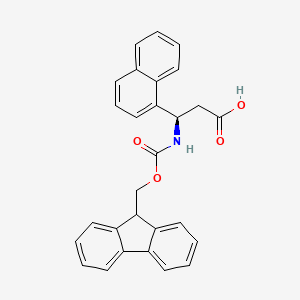
![1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B3142732.png)

